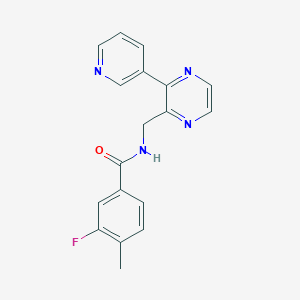

3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazinamide , a first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Molecular Structure Analysis

The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This forms infinite chains, indicating a complex molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Diels–Alder reaction between key intermediates . This reaction leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a refractive index of n20/D 1.406 . It is soluble in DMSO but insoluble in water .Scientific Research Applications

Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands

A study explored benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings, focusing on their synthesis, structure, and photophysical properties. These compounds, particularly the pyrazine moieties, emitted blue fluorescence, demonstrating potential applications in biological and organic materials due to their luminescent properties (Yamaji et al., 2017).

Synthesis of 3-Amino-4-Fluoropyrazoles

This research developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing their relevance as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011).

Automated Radiosynthesis of Fluorinated Tracers

The study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two clinically used radiotracers for imaging hypoxia and tau pathology, respectively. The synthesis utilized [18F]epifluorohydrin for fluorination, demonstrating the chemical utility of fluorinated compounds in clinical applications (Ohkubo et al., 2021).

New Route to Benzamide-Based 5-Aminopyrazoles Showing Anti-Influenza Virus Activity

This research introduced a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant antiviral activities against bird flu influenza. The study highlights the potential of such compounds in developing antiviral drugs (Hebishy et al., 2020).

Serotonin 1A Receptors in Alzheimer's Disease Patients

A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A molecular imaging probe, to quantify receptor densities in the brains of Alzheimer's disease patients. The findings contribute to our understanding of the disease's pathophysiology and the role of serotonin receptors (Kepe et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

It’s known that similar compounds can exhibit higher anti-tb activity against mtb .

Pharmacokinetics

The most active compounds of similar structure were found to be non-toxic to human cells , suggesting good bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Action Environment

The synthesis of similar compounds has been achieved under basic conditions , suggesting that the compound’s action might be influenced by the pH of the environment.

Future Directions

This compound and its derivatives have shown potential in the treatment of tuberculosis . They have also been evaluated for their anti-fibrotic activities . Future research could focus on further exploring these biological activities and developing this compound into a novel anti-TB or anti-fibrotic drug .

properties

IUPAC Name |

3-fluoro-4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-12-4-5-13(9-15(12)19)18(24)23-11-16-17(22-8-7-21-16)14-3-2-6-20-10-14/h2-10H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNCHGZSLNRHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2856875.png)

![N-(4-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2856879.png)

![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)

![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)